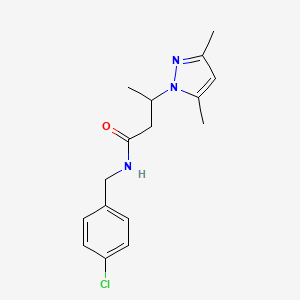
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as C21H25ClN2O, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and is synthesized through a multistep process that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its anticancer activity has been well-documented in various cancer cell lines. However, N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide and its potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide. One possible direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the potential use of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide and its potential side effects, which may help to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole to form N-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with butyric anhydride to form N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide. The synthesis process involves the use of various reagents and solvents, including triethylamine, dichloromethane, and acetonitrile.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11-8-12(2)20(19-11)13(3)9-16(21)18-10-14-4-6-15(17)7-5-14/h4-8,13H,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSMRGLUXFYUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

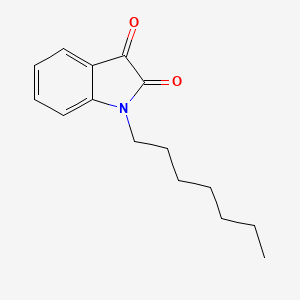


![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
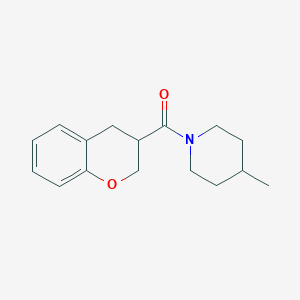
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
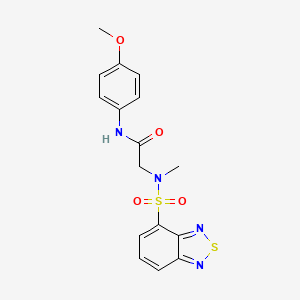
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
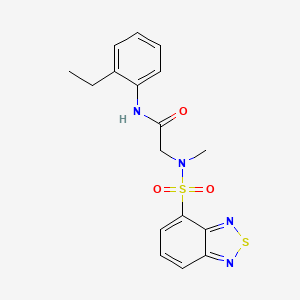

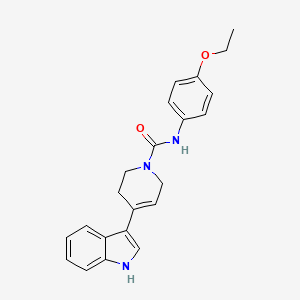
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)